molecular formula C7H15N2O2 B13412742 (2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine

(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine

Cat. No.: B13412742
M. Wt: 159.21 g/mol
InChI Key: RMWSDEGPLPDGED-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl Doxyl can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an aminating agent under controlled conditions. For example, the reaction of a methyl-substituted doxyl precursor with an aminating agent such as ammonia or an amine can yield the desired product. The reaction conditions typically involve the use of a solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-2-methyl Doxyl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl Doxyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(Aminomethyl)-2-methyl Doxyl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl Doxyl involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-2-methyl Benzimidazole: Shares a similar aminomethyl group but has a different core structure.

    2-(Aminomethyl)-2-methyl Piperidine: Another compound with a similar aminomethyl group but a different ring structure.

Uniqueness

2-(Aminomethyl)-2-methyl Doxyl is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds

Properties

Molecular Formula

C7H15N2O2

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C7H15N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h4-5,8H2,1-3H3

InChI Key

RMWSDEGPLPDGED-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1[O])(C)CN)C

Origin of Product

United States

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